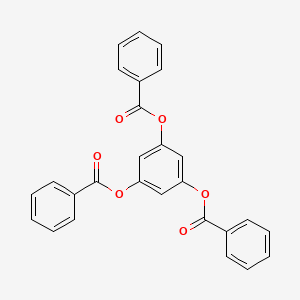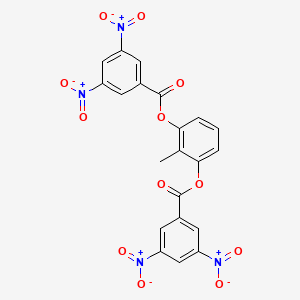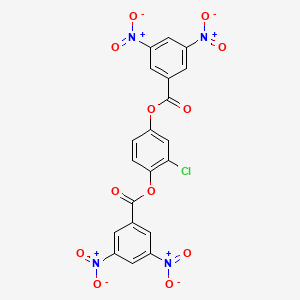![molecular formula C15H21ClN2O2S B3824826 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide, also known as ML204, is a selective blocker of the potassium channel KCNQ1. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cardiac arrhythmias and cancer.
Mechanism of Action
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide selectively blocks the KCNQ1 potassium channel by binding to a specific site on the channel. This binding prevents the movement of potassium ions through the channel, which leads to a decrease in the slow delayed rectifier current in the heart and an inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide has been shown to have a number of biochemical and physiological effects. In the heart, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide prolongs the action potential duration and increases the refractory period, which can prevent the development of arrhythmias. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide induces cell cycle arrest and apoptosis, which can inhibit cell growth and lead to cell death.
Advantages and Limitations for Lab Experiments
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide has several advantages for lab experiments. It is a highly selective blocker of the KCNQ1 potassium channel, which makes it a useful tool for studying the role of this channel in cardiac arrhythmias and cancer. Additionally, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide is relatively easy to synthesize and has a high yield.
However, there are also limitations to the use of 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments. It can be difficult to obtain sufficient quantities of the compound for large-scale experiments, and it may not be effective in all types of cancer cells.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is the development of more potent and selective blockers of the KCNQ1 potassium channel. Another area of research is the identification of other potential therapeutic applications for 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide, such as in the treatment of neurological disorders.
In conclusion, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide is a compound with significant potential for therapeutic applications in the treatment of cardiac arrhythmias and cancer. Its selective blocking of the KCNQ1 potassium channel has been extensively studied and has shown promising results. Further research is needed to fully understand the potential of this compound and to develop more effective treatments for these conditions.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias and cancer. In cardiac arrhythmias, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide has been shown to selectively block the KCNQ1 potassium channel, which is responsible for the slow delayed rectifier current in the heart. By blocking this channel, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide can prolong the action potential duration and prevent the development of arrhythmias.
In cancer, 2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect is thought to be due to the inhibition of the KCNQ1 potassium channel, which is overexpressed in many cancer cells.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-2-4-14(5-3-13)21-12-15(19)17-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHDSTXGXFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diheptyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B3824749.png)
![8-methyl-N-(3-methylbenzyl)-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B3824759.png)
![3-{[(2,5-dimethylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3824765.png)
![N~1~-benzyl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3824776.png)

![(3S*,4S*)-1-[(2-methoxypyrimidin-5-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3824791.png)







![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)